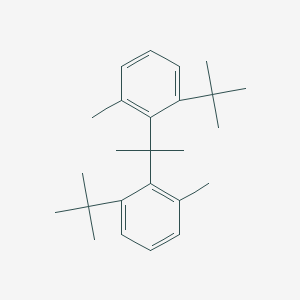
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane is a chemical compound with the molecular formula C16H26O8. It is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by its two methacryloyloxy groups attached to a central ethane backbone, which provides it with unique properties suitable for specific industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane can be synthesized through a multi-step reaction process. The synthesis typically involves the reaction of ethylene glycol with methacrylic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane undergoes several types of chemical reactions, including:
Polymerization: The methacryloyloxy groups can participate in free radical polymerization, leading to the formation of cross-linked polymers.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.
Hydrolysis: Methacrylic acid and ethylene glycol derivatives.
Scientific Research Applications
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of cross-linked polymers and hydrogels.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyloxy groups react with initiators to generate free radicals, which then propagate the polymerization process. This results in the formation of a three-dimensional polymer network with enhanced properties .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-methacryloyloxyethyl)ether: Similar structure but with different spacer groups.
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)propane: Similar functional groups but with a propane backbone instead of ethane.
Uniqueness
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane is unique due to its specific combination of methacryloyloxy groups and ethane backbone, which provides it with distinct properties suitable for specialized applications in polymer chemistry and materials science .
Properties
CAS No. |
131159-02-9 |
|---|---|
Molecular Formula |
C16H26O8 |
Molecular Weight |
346.37 g/mol |
IUPAC Name |
[2-hydroxy-3-[2-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]ethoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O8/c1-11(2)15(19)23-9-13(17)7-21-5-6-22-8-14(18)10-24-16(20)12(3)4/h13-14,17-18H,1,3,5-10H2,2,4H3 |
InChI Key |
YPBNDGVRPOECEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COCCOCC(COC(=O)C(=C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



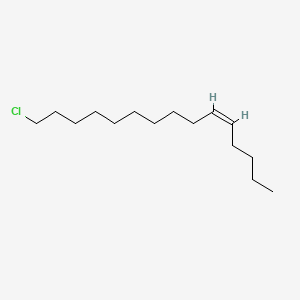
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
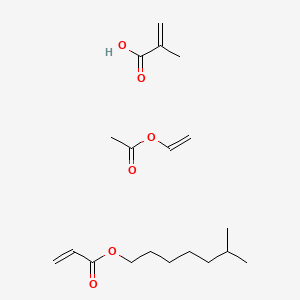
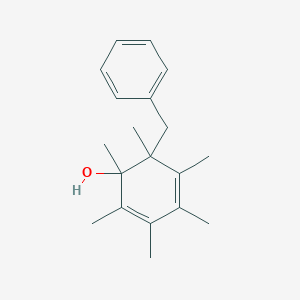
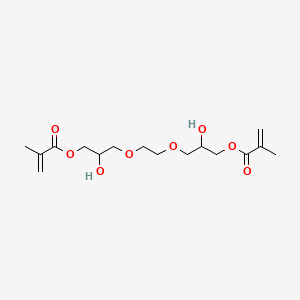
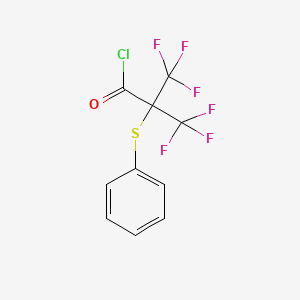
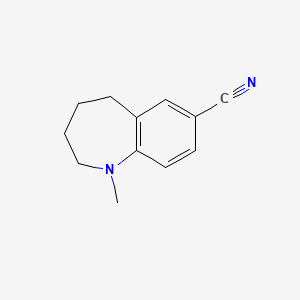
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
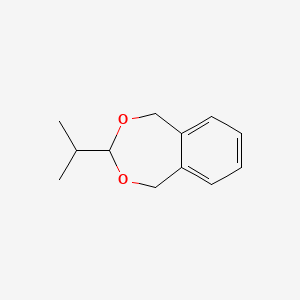
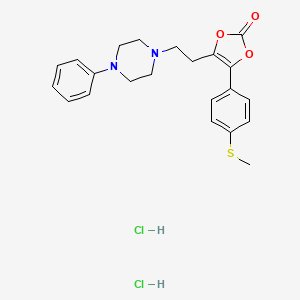

![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
